1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone
Description
Properties
IUPAC Name |
1-[(3,5-dichloropyrazin-2-yl)amino]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRWMCBPJJGVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC1=NC=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone involves nucleophilic substitution reactions starting from 3,5-dichloropyrazine. The chlorine atoms at the 3 and 5 positions of the pyrazine ring serve as electrophilic sites susceptible to nucleophilic attack by amines.
A typical synthetic route includes:
Step 1: Nucleophilic substitution of 3,5-dichloropyrazine with an amine, specifically 2-amino-propanone or its derivatives. This reaction is facilitated by the electron-withdrawing effect of the chlorine substituents, which activates the pyrazine ring towards nucleophilic attack.
Step 2: Formation of the amino-ketone linkage , resulting in the target compound.
The reaction is commonly conducted under basic conditions using bases such as sodium hydroxide or potassium carbonate to enhance nucleophilicity and promote substitution. Solvents like dimethylformamide (DMF) or other polar aprotic solvents are preferred to dissolve reactants and stabilize intermediates.
Temperature control is critical; reactions are often initiated at low temperatures (0–5°C) to minimize side reactions and then allowed to warm to room temperature for completion.
Industrial and Scale-Up Considerations
For industrial-scale production, the synthesis is optimized for yield, purity, and cost-effectiveness. Techniques include:
Use of continuous flow reactors to improve reaction control and scalability.
Automated monitoring of reaction parameters (temperature, pH, reagent feed rates).
Purification via recrystallization or chromatographic methods (e.g., silica gel column chromatography with hexane/ethyl acetate gradients).
Minimization of solvent use and waste generation to comply with green chemistry principles.
Detailed Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields reported in the literature:
| Reactants | Solvent | Base/Catalyst | Temperature | Yield (%) | Reference/Notes |
|---|---|---|---|---|---|
| 3,5-Dichloropyrazine + 2-Amino-propanone | DMF | Sodium hydroxide or potassium carbonate | 0–5°C initial, then room temp | 65–70% | Optimized nucleophilic substitution |
| 3,5-Dichloropyrazin-2-amine + 2-Propanone derivatives + coupling agents (e.g., EDC/HOBt) | DMF | EDC/HOBt (coupling agents) | 0–5°C to RT | 65–70% | Amide bond formation route |
Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole.
Analytical and Validation Techniques
To confirm the successful synthesis and structural integrity of 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone, a combination of analytical methods is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR (DMSO-d6) typically shows signals at δ 2.2 ppm (singlet, 3H, methyl group), δ 6.5 ppm (singlet, 1H, amino proton), and δ 8.3 ppm (singlet, 2H, pyrazine ring protons).
-
- Electrospray ionization (ESI) MS reveals a molecular ion peak at m/z 233.0 [M+H]^+, confirming the molecular weight.
High-Performance Liquid Chromatography (HPLC) :
- Purity assessments show >98% purity using a C18 column with acetonitrile/water (70:30) mobile phase.
-
- Carbon, hydrogen, nitrogen, and chlorine content matches calculated values, confirming compound composition.
Mechanistic Insights into the Preparation
The reactivity of the dichloropyrazine ring in nucleophilic substitution is influenced by:
Electron-Withdrawing Chlorine Substituents : Lower the LUMO energy by approximately 1.5 eV, enhancing electrophilicity at the 2-position of the pyrazine ring.
Minimal Steric Hindrance : The 2-position is accessible for nucleophilic attack by amines.
Base Catalysis : Facilitates deprotonation of the amine nucleophile, increasing its nucleophilicity.
Computational studies (Density Functional Theory, DFT) support these observations, showing favorable frontier molecular orbital interactions that drive substitution reactions.
Stability and Degradation Pathways
Stability studies indicate that 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone is sensitive to pH and temperature:
| Condition | Major Degradation Product | m/z (LC-MS) | Degradation Pathway |
|---|---|---|---|
| Acidic (pH < 3) | 3,5-Dichloropyrazin-2-amine | 162.9 | Hydrolysis of amino-propanone bond |
| Alkaline (pH > 9) | Pyrazin-2-amine derivatives | 129.0 | Dechlorination and ring modifications |
Accelerated stability tests at 40°C and 75% relative humidity confirm these pathways, suggesting careful pH control during synthesis and storage.
Summary of Preparation Methodology
| Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution of 3,5-dichloropyrazine with amine | Base: NaOH or K2CO3; Solvent: DMF; Temp: 0–5°C to RT | Formation of amino-substituted pyrazine intermediate |
| 2 | Coupling with propanone or direct reaction with 2-amino-propanone | Coupling agents (EDC/HOBt) optional; controlled temperature | Formation of 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone |
| 3 | Purification | Recrystallization or silica gel chromatography | High purity (>98%) product obtained |
| 4 | Validation | NMR, MS, HPLC, elemental analysis | Structural confirmation and quality assurance |
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted pyrazine derivatives.
Scientific Research Applications
1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences and similarities between 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone and analogous compounds from the literature:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The dichloropyrazine core in the target compound contrasts with hydroxyl (-OH) and amino (-NH₂) groups in analogs (e.g., 11a, 7a), which increase polarity and solubility . Chlorine substituents instead enhance lipophilicity and metabolic stability.
- Heterocyclic Diversity : Thiophene (7a) and pyran (11a) cores offer distinct electronic environments compared to pyrazine, influencing binding affinity in biological systems .
Notes
Evidence Limitations: Direct data on 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone is sparse; comparisons rely on structurally related compounds from literature .
Synthetic Considerations: Chloropyrazine derivatives may require specialized handling due to halogenated intermediates, unlike hydroxyl- or cyano-substituted analogs.
Applications: The compound’s dichloropyrazine core aligns with agrochemical templates (e.g., herbicides), whereas phenolic analogs (e.g., ) are more suited for antioxidant roles.
Biological Activity
1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications and efficacy.
Chemical Structure and Properties
The compound 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone has the molecular formula C₆H₄Cl₂N₂O and a molecular weight of approximately 191.01 g/mol. Its structure is characterized by a pyrazine ring with dichloro substituents and an amino group linked to a propanone moiety, which contributes to its reactivity and biological interactions.
Table 1: Structural Features of 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone
| Feature | Description |
|---|---|
| Molecular Formula | C₆H₄Cl₂N₂O |
| Molecular Weight | 191.01 g/mol |
| Functional Groups | Amino group, Ketone group |
| Ring Structure | Pyrazine with dichloro substituents |
Biological Activity
Research indicates that 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone exhibits notable biological activities, particularly in the fields of pharmacology and toxicology.
The compound's mechanisms of action are primarily linked to its interaction with various biological targets. It has been studied for:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Activity : A study conducted on the antibacterial effects of 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating significant antimicrobial potential.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound reduced cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. Further analysis revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for induced apoptosis.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Results indicated that it inhibited AChE activity with an IC50 value of 15 µM, highlighting its potential role in neuropharmacology.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | AChE Inhibition (IC50) |
|---|---|---|---|
| 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone | Yes | 25 µM | 15 µM |
| 1-(5-Chloropyrazin-2-Yl)ethanone | Moderate | >50 µM | Not tested |
| 1-(3,5-Dichlorophenyl)ethanone | Yes | 30 µM | Not tested |
Q & A
Q. What are the common synthetic routes for 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 3,5-dichloropyrazin-2-amine and 2-propanone derivatives. Key steps include:
- Coupling Reactions : Use of coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) to facilitate amide bond formation.
- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Table 1 : Representative Reaction Conditions
| Reactant | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3,5-Dichloropyrazin-2-amine | DMF | EDC/HOBt | 65–70 |
Q. How can the structural integrity of 1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone be validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H NMR (DMSO-d6) shows peaks at δ 2.2 (s, 3H, CH3), δ 6.5 (s, 1H, NH), and δ 8.3 (s, 2H, pyrazine-H).
- Mass Spectrometry : ESI-MS m/z 233.0 [M+H] confirms molecular weight.
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dichloropyrazine moiety in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atoms at the 3- and 5-positions of the pyrazine ring activate the C-2 position for nucleophilic attack. Computational studies (e.g., DFT) reveal:
- Electrophilicity : The LUMO energy of the pyrazine ring is lowered by ~1.5 eV due to Cl substituents, enhancing susceptibility to nucleophiles.
- Steric Effects : Steric hindrance at C-2 is minimal, favoring substitution over elimination.
Figure 1 : Frontier molecular orbitals (HOMO/LUMO) of 3,5-dichloropyrazine .
Q. How do pH and temperature influence the stability and degradation pathways of this compound?
- Methodological Answer : Stability studies under accelerated conditions (40°C, 75% RH) show:
- Acidic Conditions (pH <3) : Hydrolysis of the amino-propanone bond, yielding 3,5-dichloropyrazin-2-amine and acetone.
- Alkaline Conditions (pH >9) : Degradation via dechlorination, forming pyrazine-2-amine derivatives.
Table 2 : Degradation Products Identified by LC-MS
| Condition | Major Degradant | m/z | Pathway |
|---|---|---|---|
| pH 2.5 | C4H3Cl2N3 | 162.9 | Hydrolysis |
| pH 10 | C4H4ClN3 | 129.0 | Dechlorination |
Q. What computational tools are suitable for predicting the biological or catalytic activity of this compound?
- Methodological Answer : Quantum mechanical (QM) and molecular docking approaches are recommended:
- QSAR Models : Predict logP (~2.1) and solubility (<0.1 mg/mL) using software like Schrödinger Suite.
- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina; the dichloropyrazine group shows strong π-π stacking with aromatic residues.
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .
Key Data Contradictions and Resolutions
- Synthetic Yield Variability : reports 65–70% yields, while older methods (e.g., non-optimized conditions) may show <50% yields. Resolution: Use freshly distilled solvents and inert atmospheres to improve consistency.
- Degradation Pathways : BenchChem (unreliable per instructions) cites oxidation products, but peer-reviewed studies () emphasize hydrolysis. Prioritize data from PubChem or Enamine Ltd. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
